molecular formula C9H9Cl B174688 1-Chloro-3-cyclopropylbenzene CAS No. 19714-74-0

1-Chloro-3-cyclopropylbenzene

Cat. No.: B174688
CAS No.: 19714-74-0
M. Wt: 152.62 g/mol
InChI Key: DMNVVDKAAZRUGR-UHFFFAOYSA-N
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Description

1-Chloro-3-cyclopropylbenzene is an organic compound with the molecular formula C9H9Cl. It consists of a benzene ring substituted with a chlorine atom at the first position and a cyclopropyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of 1-chlorobenzene using a suitable cyclopropylating agent. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring the compound’s high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-3-cyclopropylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Formation of various substituted cyclopropylbenzenes.

    Oxidation: Formation of cyclopropylbenzene derivatives with oxidized functional groups.

    Reduction: Formation of cyclopropylbenzene.

Scientific Research Applications

1-Chloro-3-cyclopropylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-3-cyclopropylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These interactions can influence various biological and chemical processes, making it a valuable compound for research and industrial applications .

Comparison with Similar Compounds

  • 1-Chloro-2-cyclopropylbenzene
  • 1-Chloro-4-cyclopropylbenzene
  • 1-Bromo-3-cyclopropylbenzene

Comparison: 1-Chloro-3-cyclopropylbenzene is unique due to the specific positioning of the chlorine and cyclopropyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. The presence of the cyclopropyl group imparts additional strain and reactivity to the molecule, making it a valuable intermediate in various chemical reactions .

Properties

IUPAC Name

1-chloro-3-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMNVVDKAAZRUGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90500842
Record name 1-Chloro-3-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19714-74-0
Record name 1-Chloro-3-cyclopropylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90500842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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